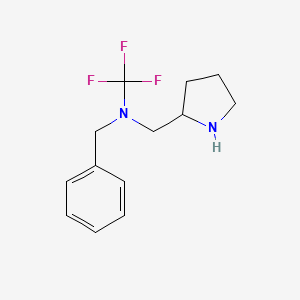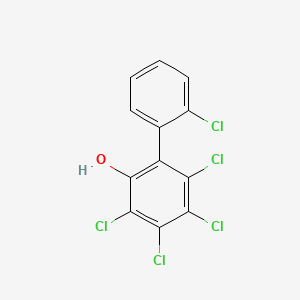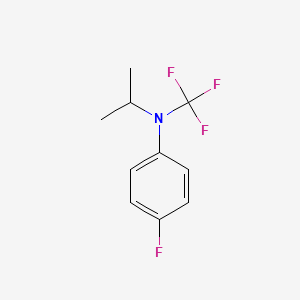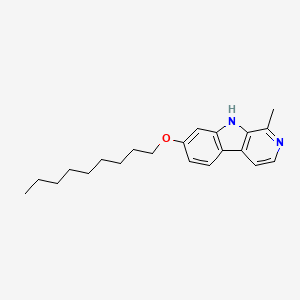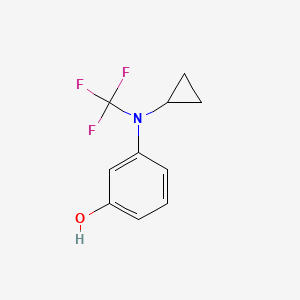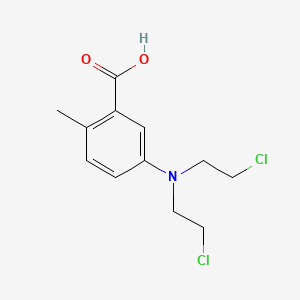
o-Toluic acid, 5-bis(2-chloroethyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluic acid, 5-bis(2-chloroethyl)amino-: is an organic compound with the molecular formula C12H15Cl2NO2 . It contains a total of 32 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes a carboxylic acid group, a tertiary amine group, and two chloroethyl groups.
Preparation Methods
The synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- typically involves the following steps:
Starting Materials: The synthesis begins with o-Toluic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or chloroform.
Reaction Mechanism: The carboxylic acid group of o-Toluic acid reacts with the amine group of 2-chloroethylamine to form an amide bond
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure o-Toluic acid, 5-bis(2-chloroethyl)amino-.
Chemical Reactions Analysis
o-Toluic acid, 5-bis(2-chloroethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
o-Toluic acid, 5-bis(2-chloroethyl)amino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
o-Toluic acid, 5-bis(2-chloroethyl)amino- can be compared with other similar compounds such as:
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian carcinoma.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of o-Toluic acid, 5-bis(2-chloroethyl)amino- lies in its specific structure, which combines the properties of a carboxylic acid and a bis(2-chloroethyl)amino group, making it a versatile compound for various applications.
Properties
CAS No. |
5977-36-6 |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
CGKKAGUCZCKFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


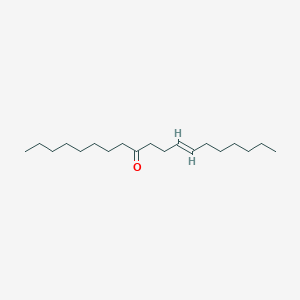
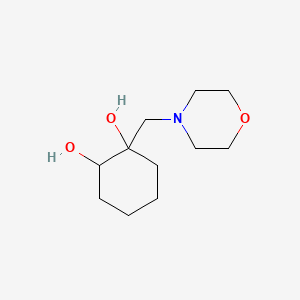
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
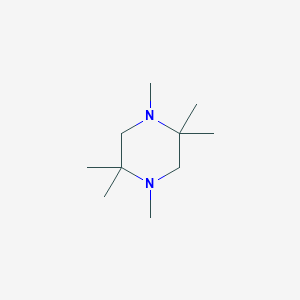
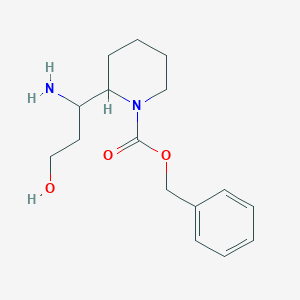
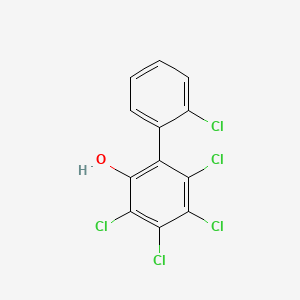
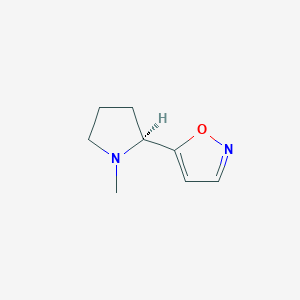
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
